molecular formula C11H21NS B14483138 N-Cyclohexyl-2,2-dimethylpropanethioamide CAS No. 65726-22-9

N-Cyclohexyl-2,2-dimethylpropanethioamide

Cat. No.: B14483138
CAS No.: 65726-22-9
M. Wt: 199.36 g/mol
InChI Key: UPJWYRWTMABMGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyclohexyl-2,2-dimethylpropanethioamide is an organic compound with the molecular formula C11H21NS It is a thioamide derivative, characterized by the presence of a sulfur atom bonded to a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-2,2-dimethylpropanethioamide typically involves the reaction of cyclohexylamine with 2,2-dimethylpropanethioyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the thioyl chloride. The general reaction scheme is as follows:

Cyclohexylamine+2,2-Dimethylpropanethioyl chlorideThis compound+HCl\text{Cyclohexylamine} + \text{2,2-Dimethylpropanethioyl chloride} \rightarrow \text{this compound} + \text{HCl} Cyclohexylamine+2,2-Dimethylpropanethioyl chloride→this compound+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-2,2-dimethylpropanethioamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thioamide group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form corresponding amines.

    Substitution: The thioamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thioamides.

Scientific Research Applications

N-Cyclohexyl-2,2-dimethylpropanethioamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Cyclohexyl-2,2-dimethylpropanethioamide involves its interaction with specific molecular targets. The thioamide group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-Cyclohexyl-2,2-dimethylpropanamide: Similar structure but lacks the sulfur atom.

    N-Cyclohexyl-2,2-diphenylacetamide: Contains phenyl groups instead of methyl groups.

    2,2-Dimethylpropanethioamide: Lacks the cyclohexyl group.

Uniqueness

N-Cyclohexyl-2,2-dimethylpropanethioamide is unique due to the presence of both a cyclohexyl group and a thioamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

65726-22-9

Molecular Formula

C11H21NS

Molecular Weight

199.36 g/mol

IUPAC Name

N-cyclohexyl-2,2-dimethylpropanethioamide

InChI

InChI=1S/C11H21NS/c1-11(2,3)10(13)12-9-7-5-4-6-8-9/h9H,4-8H2,1-3H3,(H,12,13)

InChI Key

UPJWYRWTMABMGH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=S)NC1CCCCC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.